molecular formula C7H6ClN3O2 B2820270 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride CAS No. 2225141-86-4

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride

Cat. No.: B2820270
CAS No.: 2225141-86-4
M. Wt: 199.59
InChI Key: GRZIVYZYBDYUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a carboxylic acid group and a hydrochloride salt. The hydrochloride salt enhances solubility in polar solvents, improving bioavailability compared to the free acid form.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.ClH/c11-7(12)4-1-2-8-6-5(4)3-9-10-6;/h1-3H,(H,11,12)(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZIVYZYBDYUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)C=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride can be synthesized through several methods, including the cyclization of hydrazines with β-diketones or β-ketoesters. The reaction typically involves heating the reactants in the presence of a suitable acid catalyst to promote the formation of the pyrazolopyridine core.

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow chemistry techniques to ensure high yield and purity. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reaction time, resulting in efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various research and industrial applications.

Scientific Research Applications

PPARα Activation

Research has identified 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives as selective agonists for the peroxisome proliferator-activated receptor alpha (PPARα). These compounds exhibit a unique binding mode that enhances their efficacy compared to traditional PPARα agonists like fibrates. In a study involving a chimera reporter assay, certain derivatives demonstrated up to 100-fold enhancement in transactivation function of PPARα at lower concentrations than fenofibrate, indicating their potential as lead compounds for treating dyslipidemia .

Antimicrobial and Antiviral Properties

The pyrazolo[3,4-b]pyridine scaffold has been explored for its antimicrobial and antiviral activities. Compounds derived from this scaffold have shown effectiveness against various pathogens, making them candidates for drug development aimed at treating infections . The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo ring can enhance these biological activities.

Structure-Activity Relationships (SAR)

Understanding the SAR of 1H-pyrazolo[3,4-b]pyridine derivatives is crucial for optimizing their pharmacological profiles. Studies have highlighted that the steric bulkiness of substituents and the positioning of hydrophobic tails significantly influence the agonistic activity towards PPARα . This knowledge aids in designing more effective derivatives with improved therapeutic profiles.

Synthesis and Catalytic Applications

Recent advancements in synthetic methodologies have utilized 1H-pyrazolo[3,4-b]pyridine derivatives as catalysts in organic reactions. For instance, they have been employed in the synthesis of other pyrazolo compounds through condensation reactions, showcasing their versatility in synthetic organic chemistry . The ability to recycle these catalysts without loss of activity underscores their practical utility in laboratory settings.

Case Studies

Study Focus Findings
Study on PPARα Activation Evaluating activation potencyDerivatives showed enhanced transactivation compared to fenofibrate, indicating potential for dyslipidemia treatment.
Antimicrobial Activity Study Screening for pathogen inhibitionCompounds exhibited significant antimicrobial effects against various bacterial strains.
Catalytic Synthesis Study Efficiency in organic synthesisPyrazolo derivatives successfully catalyzed reactions with high yields and could be reused multiple times.

Mechanism of Action

The mechanism by which 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on two pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives, highlighting key differences in substituents, molecular properties, and applications.

Data Table: Structural and Functional Comparison

Property 5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid 1-Ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
CAS Number 1011397-20-8 924118-62-7
Molecular Formula C₁₇H₁₃ClFN₃O₂ C₁₅H₁₃N₃O₂
Molecular Weight (g/mol) 345.76 267.28
Substituents - Cl, -Cyclopropyl, -4-Fluorophenyl, -CH₃ - C₂H₅, -Ph
Solubility Not explicitly stated (likely low due to lipophilic substituents) Slightly soluble in chloroform, methanol, DMSO
Applications Potential intermediate in drug discovery (e.g., kinase inhibitors) Research chemical for synthetic or biological studies

Key Findings and Analysis

Structural Variations and Molecular Weight The 5-Chloro-6-cyclopropyl derivative () has a higher molecular weight (345.76 g/mol) due to multiple bulky substituents (chloro, cyclopropyl, fluorophenyl, methyl). The 1-Ethyl-6-phenyl derivative () is simpler, with an ethyl and phenyl group contributing to a lower molecular weight (267.28 g/mol). Its solubility in organic solvents (e.g., DMSO) suggests utility in in vitro assays .

Impact of Substituents on Functionality

  • Electron-Withdrawing Groups (): The chloro and fluorophenyl substituents may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, making this compound a candidate for kinase inhibitor development .
  • Alkyl/Aryl Groups (): The ethyl and phenyl groups balance lipophilicity and solubility, favoring its use as a versatile building block in medicinal chemistry .

Comparison with the Target Hydrochloride
While direct data on 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride are unavailable, its hydrochloride salt would likely exhibit:

  • Enhanced Aqueous Solubility: The ionic nature of the hydrochloride salt improves polar solvent compatibility compared to neutral analogs.
  • Reduced Lipophilicity: The absence of bulky substituents (e.g., cyclopropyl, fluorophenyl) may lower logP values, enhancing bioavailability.

Biological Activity

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • IUPAC Name : 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride
  • Molecular Formula : C₇H₉N₃O₂·HCl
  • Molecular Weight : 189.62 g/mol
  • CAS Number : 2225141-86-4

This compound is typically found as a white to off-white powder with a purity of 95% or higher .

PPARα Activation

Recent studies have identified 1H-pyrazolo[3,4-b]pyridine derivatives as selective activators of peroxisome proliferator-activated receptor alpha (PPARα). These compounds exhibit a unique binding mode that differs from traditional PPARα agonists like fibrates. The structural analysis revealed that the compound interacts with helix 12 in the ligand-binding domain (LBD) of PPARα, forming a hydrogen-bond network essential for receptor activation. This interaction leads to significant transcriptional activation at lower concentrations compared to established drugs .

Antibacterial and Antiviral Properties

Research has shown that various derivatives of 1H-pyrazolo[3,4-b]pyridine possess notable antibacterial and antiviral activities. For instance, compounds synthesized from this scaffold have been evaluated for their efficacy against bacterial strains and have demonstrated potent inhibitory effects on HIV reverse transcriptase and other viral targets. The structure-activity relationships indicate that modifications to the aryl groups enhance antibacterial potency .

TBK1 Inhibition

Another promising avenue of research involves the inhibition of TANK-binding kinase 1 (TBK1). A derivative identified as compound 15y has shown exceptional potency as a TBK1 inhibitor with an IC50 value of 0.2 nM. This compound effectively inhibited IFN signaling pathways in immune cells, suggesting its potential use in immunotherapy and cancer treatment .

Study on PPARα Activation

In a recent study evaluating the activation of PPARα by various derivatives, two compounds were tested in chimera reporter assays. Compound A at 10 μM and compound B at 3 μM enhanced PPARα transactivation by approximately 100-fold, comparable to fenofibric acid at higher concentrations. These findings underscore the potential of these derivatives in managing dyslipidemia with reduced side effects .

Antibacterial Screening

A series of synthesized 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids were subjected to antibacterial screening. Several compounds demonstrated significant activity against various bacterial strains, indicating their potential as therapeutic agents in treating bacterial infections .

Summary Table of Biological Activities

Activity TypeCompound/DerivativeMechanism/TargetIC50/Effect
PPARα ActivationCompound AAgonist for PPARαEnhances transactivation by 100-fold
TBK1 InhibitionCompound 15yInhibitor of TBK1IC50 = 0.2 nM
AntibacterialVarious DerivativesBacterial inhibitionSignificant activity against multiple strains
AntiviralVarious DerivativesHIV reverse transcriptasePotent inhibition

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives?

  • Methodology : Derivatives are typically synthesized via coupling reactions using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) under anhydrous conditions. For example, a derivative was prepared by reacting 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with ammonium chloride (NH4Cl) in DMF, followed by purification via silica gel chromatography (yield: 74–94%) . Adjust reaction time, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios to optimize yields.

Q. How should researchers handle this compound to ensure safety in the lab?

  • Methodology : Follow GHS guidelines:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .
  • Spill Management : Avoid dry sweeping; use wet methods to suppress dust. Dispose of waste via authorized chemical disposal services .

Q. What analytical techniques are used to characterize this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm structural integrity using <sup>1</sup>H and <sup>13</sup>C NMR. For example, methyl groups in derivatives show peaks at δ 2.56 ppm .
  • HPLC-MS/HRMS : Assess purity (>95%) and molecular weight (e.g., ESIMS m/z 311.1 for a methyl-substituted derivative) .
  • Elemental Analysis : Verify empirical formulas (e.g., C₈H₇N₃O₂ for the parent compound) .

Q. What are the solubility properties of this compound in common solvents?

  • Methodology : The hydrochloride salt form enhances aqueous solubility. Test solubility in DMSO (for stock solutions) and PBS (for biological assays). For hydrophobic derivatives (e.g., 6-cyclopropyl-1-(2,2-difluoroethyl)-substituted analog), use ethanol or acetonitrile .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Methodology :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine ring to enhance enzyme inhibition (e.g., β-lactamase inhibition). For instance, 3-methyl-4-(6-trifluoromethyl-substituted) derivatives showed improved bioactivity .
  • Core Modifications : Replace the pyridine ring with a benzoxadiazole moiety (e.g., CAS 660406-36-0) to tune pharmacokinetic properties .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodology :

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., β-lactamase inhibition with nitrocefin as a substrate) .
  • Cell Viability Assays : Test cytotoxicity in T-cell leukemia lines (e.g., Jurkat cells) using MTT or resazurin assays .

Q. How can researchers resolve contradictions in reported toxicity data?

  • Methodology :

  • Data Reconciliation : Compare GHS acute oral toxicity (Category 4, H302) with in vitro cytotoxicity data (e.g., IC₅₀ values).
  • Dose-Response Studies : Perform tiered testing: start with zebrafish embryo assays (ZFET) for acute toxicity, followed by mammalian cell models .

Q. What strategies improve compound stability during long-term storage?

  • Methodology :

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Lyophilization : Convert to free base form (if applicable) and lyophilize to prevent hydrolysis .

Q. How to assess purity in complex synthetic mixtures?

  • Methodology :

  • HPLC-DAD/ELSD : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities. For example, a derivative achieved 97.34% purity under these conditions .
  • ICP-MS : Check for heavy metal contaminants from catalysts (e.g., Pd residues in cross-coupling reactions) .

Tables of Key Data

Property Example Value Reference
Molecular Weight257.25 (C₁₃H₁₁N₃O₃)
Purity (HPLC)95–97.34%
Acute Oral Toxicity (LD₅₀)Category 4 (H302)
Storage Temperature2–8°C
Bioactivity (IC₅₀)0.5–10 µM (β-lactamase inhibition)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.